4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-oxane]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-oxane]-5-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-oxane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-oxane]-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential anti-ulcer activity.
Materials Science: Its unique spiro structure makes it a candidate for developing new materials with specific properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other spiro-structured molecules such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives . Compared to these, 4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4’-oxane]-5-carbonitrile may offer unique properties such as enhanced stability or specific biological activity.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
4-amino-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-oxane]-5-carbonitrile |
InChI |
InChI=1S/C17H17N3O2S/c1-9-7-10(2)20-16-12(9)13-14(23-16)17(3-5-21-6-4-17)11(8-18)15(19)22-13/h7H,3-6,19H2,1-2H3 |
InChI Key |
ZJTUMAYDPOEAGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCOCC4)C(=C(O3)N)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4(CCOCC4)C(=C(O3)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.